Comprehensive Technical Guide on CAS 195046-11-8: 3-Amino-4-isopropylphenol in Drug Development and Organic Synthesis
Comprehensive Technical Guide on CAS 195046-11-8: 3-Amino-4-isopropylphenol in Drug Development and Organic Synthesis
Executive Summary
3-Amino-4-isopropylphenol (CAS 195046-11-8) is a highly specialized bifunctional aromatic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by the presence of both an amino group and a phenolic hydroxyl group on an isopropyl-substituted benzene ring, this compound serves as a critical precursor in the development of potent kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (Syk) 1.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, deep-dive analysis of the physicochemical properties, structural rationale, and field-proven synthetic protocols associated with 3-Amino-4-isopropylphenol.
Physicochemical Properties & Structural Rationale
The utility of 3-Amino-4-isopropylphenol stems from its unique steric and electronic profile. The isopropyl group at the 4-position provides essential lipophilicity and steric bulk, which is critical for anchoring derived molecules into the hydrophobic pockets of kinase ATP-binding sites. Meanwhile, the ortho-relationship between the isopropyl group and the amino group modulates the nucleophilicity of the amine, requiring specific thermodynamic conditions during cross-coupling or Nucleophilic Aromatic Substitution (SNAr) reactions.
Quantitative Data Summary
| Property | Value / Description |
| CAS Registry Number | 195046-11-8 2 |
| IUPAC Name | 3-amino-4-(propan-2-yl)phenol |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| SMILES | CC(C)C1=C(N)C=C(O)C=C1 |
| Hydrogen Bond Donors | 2 (-NH2, -OH) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Storage Conditions | 2-8°C, protect from light and air (inert atmosphere recommended) 3 |
Causality Insight: Aminophenols are notoriously susceptible to oxidative degradation, forming colored quinone-imine impurities. The electron-donating nature of the alkyl and hydroxyl groups enriches the electron density of the aromatic ring, making it highly prone to auto-oxidation. Therefore, storing the compound under argon or nitrogen at 2-8°C is not merely a recommendation but a strict requirement to maintain batch-to-batch synthetic reproducibility 3.
Mechanistic Role in Drug Development: Syk Kinase Inhibition
3-Amino-4-isopropylphenol is a foundational building block for 2,4-pyrimidinediamine compounds. These derivatives are potent inhibitors of Spleen Tyrosine Kinase (Syk), an essential enzyme in the FcεRI-mediated signaling cascade 1.
When an IgE-specific allergen binds to the FcεRI receptor on mast cells or basophils, it triggers ITAM phosphorylation by Lyn/Fyn kinases, which subsequently recruits and activates Syk. Syk activation leads to downstream calcium mobilization and the catastrophic degranulation of histamine and leukotrienes (Type I hypersensitivity). By incorporating the 3-amino-4-isopropylphenol moiety, the resulting 2,4-pyrimidinediamine competitively binds to the Syk active site, halting the cascade upstream of calcium mobilization 4.
Syk Kinase Signaling Pathway and the intervention point of 3-Amino-4-isopropylphenol derivatives.
Synthetic Workflows & Chemical Reactivity
The primary synthetic application of 3-Amino-4-isopropylphenol is its participation in SNAr reactions with halogenated pyrimidines. Because the amino group is a stronger nucleophile than the phenolic hydroxyl group (especially when the phenol is not fully deprotonated), selective N-arylation can be achieved.
In the synthesis of Syk inhibitors, 3-amino-4-isopropylphenol is reacted with 2,4-dichloro-5-fluoropyrimidine to form a bis-substituted product: N2,N4-bis(5-hydroxy-2-isopropylphenyl)-5-fluoro-2,4-pyrimidinediamine 1.
Workflow for the synthesis of N2,N4-bis-substituted pyrimidinediamine kinase inhibitors.
Experimental Protocols
To ensure a self-validating system, the following protocol incorporates in-process controls (IPCs) to verify the causality of each step. This methodology details the synthesis of the bis-substituted pyrimidinediamine.
Protocol 1: Synthesis of N2,N4-bis(5-hydroxy-2-isopropylphenyl)-5-fluoro-2,4-pyrimidinediamine
Rationale: The first substitution at the 4-position of the pyrimidine ring is fast and occurs at lower temperatures. The second substitution at the 2-position requires elevated thermal energy due to the deactivation of the pyrimidine ring by the first electron-donating amino group.
Step-by-Step Methodology:
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Preparation: In a rigorously dried, argon-flushed round-bottom flask, dissolve 2.2 equivalents of 3-Amino-4-isopropylphenol (CAS 195046-11-8) in anhydrous n-butanol. Causality: n-butanol is chosen for its high boiling point (117°C), which provides the necessary thermal energy for the sluggish second SNAr step.
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Electrophile Addition: Add 1.0 equivalent of 2,4-dichloro-5-fluoropyrimidine and 2.5 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). Causality: DIPEA neutralizes the HCl generated during the reaction, preventing the protonation of the starting aniline, which would kill its nucleophilicity.
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Reaction Execution: Heat the mixture to reflux (approx. 110-115°C) for 12-18 hours.
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In-Process Control (IPC): Monitor the reaction via LC-MS. The intermediate mono-substituted product will appear first. Continue refluxing until the mono-substituted mass peak is entirely consumed and converted to the bis-substituted mass.
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Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
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Purification & Validation: Purify via silica gel flash chromatography or recrystallization. Validate the structure via 1H NMR.
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Expected Validation Data (CDCl3): δ 7.93 (d, 1H, J=3.5 Hz), 7.79 (br s, 1H), 7.64 (br s, 1H), 7.13 (d, 1H, J=8.7 Hz), 7.06 (d, 1H, J=2.3 Hz) 1.
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Protocol 2: Handling and Pre-Reaction Purification of Aminophenols
If the starting material (3-Amino-4-isopropylphenol) has darkened due to oxidation, it must be purified prior to use to prevent the propagation of quinone impurities into the final API.
Step-by-Step Methodology:
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Dissolution: Dissolve the crude, darkened 3-Amino-4-isopropylphenol in a minimum amount of degassed, hot aqueous ethanol.
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Decolorization: Add activated charcoal (10% w/w) and a pinch of sodium dithionite (Na2S2O4). Causality: Sodium dithionite acts as a mild reducing agent, converting colored oxidized quinone-imines back into the desired aminophenol, while charcoal adsorbs polymeric impurities.
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Filtration: Filter hot through a pad of Celite under an inert atmosphere.
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Crystallization: Allow the filtrate to cool slowly to 4°C to induce crystallization. Filter the purified crystals and dry under high vacuum in the dark 3.
References
- Google Patents. "US8835430B2 - 2,4-pyrimidinediamine compounds and their uses".
- Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors".
Sources
- 1. US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 2. 195046-11-8 | 3-Amino-4-isopropylphenol - AiFChem [aifchem.com]
- 3. 2-Amino-4-isopropylphenol | 3280-68-0 | Benchchem [benchchem.com]
- 4. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
